Proglumide sodium

Description

BenchChem offers high-quality Proglumide sodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Proglumide sodium including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

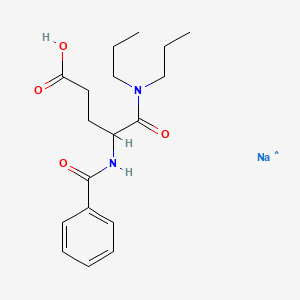

Molecular Formula |

C18H26N2NaO4 |

|---|---|

Molecular Weight |

357.4 g/mol |

InChI |

InChI=1S/C18H26N2O4.Na/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14;/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22); |

InChI Key |

LZUZBODDLCLCFR-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

Proglumide Sodium's Affinity for CCK-A vs. CCK-B Receptors: An In-depth Technical Guide

Introduction: Proglumide and the Cholecystokinin Receptors

Proglumide, a derivative of glutaramic acid, is a non-selective antagonist of the cholecystokinin (CCK) receptors.[1][2] Initially developed for the treatment of peptic ulcers due to its ability to inhibit gastric acid secretion, its mechanism of action revolves around blocking both subtypes of CCK receptors: CCK-A (CCK1) and CCK-B (CCK2).[3][4] These receptors are G protein-coupled receptors (GPCRs) that play crucial roles in the gastrointestinal system and the central nervous system.[5] Understanding the binding affinity of proglumide for these two receptor subtypes is critical for elucidating its pharmacological profile and exploring its therapeutic potential in various physiological and pathological conditions. This guide provides a detailed technical overview of proglumide sodium's binding characteristics, the methodologies used to determine them, and the underlying signaling pathways.

Comparative Binding Affinity of Proglumide

Proglumide exhibits a relatively low affinity for both CCK-A and CCK-B receptors, and it is considered a non-selective antagonist.[6] This lack of selectivity is a defining characteristic of the compound. The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

A key study comparing the affinity of proglumide for human CCK-A and CCK-B receptors expressed in COS-7 cells provides the following data:

| Receptor Subtype | Ligand | IC50 (nM) | Species |

| CCK-A (CCK1) | Proglumide | 660,000 ± 120,000 | Human |

| CCK-B (CCK2) | Proglumide | 4,130,000 ± 1,350,000 | Human |

| Data sourced from Jensen et al., as presented in a comparative table.[7] |

These values indicate that proglumide has a slightly higher affinity for the CCK-A receptor than the CCK-B receptor in this experimental system, although both values are in the high micromolar to millimolar range, confirming its low-potency nature.[6][8]

Methodology: Determining Binding Affinity via Radioligand Competition Assay

The determination of a compound's binding affinity for a specific receptor is a cornerstone of pharmacological research. A standard and robust method for this is the radioligand competition binding assay. This technique measures the ability of an unlabeled compound (the "competitor," in this case, proglumide) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

Experimental Rationale

The principle of this assay is based on the law of mass action. A fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-CCK-8) is incubated with a preparation of cell membranes containing the receptor of interest (either CCK-A or CCK-B). The addition of increasing concentrations of unlabeled proglumide will compete for the same binding sites on the receptor, leading to a dose-dependent decrease in the amount of bound radioactivity. The concentration of proglumide that displaces 50% of the specifically bound radioligand is the IC50 value.

Step-by-Step Protocol

-

Receptor Preparation:

-

Culture cells (e.g., Chinese Hamster Ovary (CHO) or COS-7 cells) stably transfected with the cDNA for either human CCK-A or CCK-B receptors.

-

Harvest the cells and perform membrane preparation. This involves homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. The membrane pellet is then resuspended in an appropriate assay buffer.[9]

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the following components in order:

-

Receptor membrane preparation.

-

A solution of unlabeled proglumide sodium at varying concentrations (typically a serial dilution). For determining non-specific binding, a high concentration of an unlabeled standard ligand is used. For total binding, only buffer is added.

-

A fixed concentration of a suitable radioligand, such as ¹²⁵I-labeled CCK-8.[7]

-

-

-

Incubation:

-

Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[9] Gentle agitation is often applied.

-

-

Separation of Bound and Free Ligand:

-

Terminate the incubation by rapid filtration through a glass fiber filter plate. This step separates the receptor-bound radioligand from the unbound radioligand in the solution.[9]

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

-

Detection and Data Analysis:

-

Dry the filters and add a scintillation cocktail.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

The data (counts per minute) are plotted against the logarithm of the proglumide concentration. A sigmoidal competition curve is generated.

-

Non-linear regression analysis is used to fit the curve and determine the IC50 value.

-

CCK Receptor Signaling Pathways

Both CCK-A and CCK-B receptors are G protein-coupled receptors that primarily signal through the Gq family of G proteins.[10][11] Activation of these receptors by their endogenous ligand, CCK, initiates a cascade of intracellular events. Proglumide, as an antagonist, blocks the initiation of these pathways by preventing CCK from binding to the receptor.

CCK-A Receptor Signaling

The CCK-A receptor, upon agonist binding, activates Gq/11 proteins.[10] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[10][12] The CCK-A receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[11]

CCK-B Receptor Signaling

Similar to the CCK-A receptor, the CCK-B receptor primarily couples to Gq proteins, initiating the same PLC-IP3-DAG signaling cascade.[11][13] There is also evidence that the CCK-B receptor can couple to G12/13 proteins, which can stimulate Rho-dependent pathways involved in cell proliferation and migration.[11] This receptor is of particular interest in the central nervous system, where it is widely expressed and involved in modulating anxiety and dopamine release.[1]

Conclusion

Proglumide sodium acts as a low-affinity, non-selective antagonist at both CCK-A and CCK-B receptors. Quantitative binding assays reveal IC50 values in the micromolar to millimolar range, with a slight preference for the CCK-A subtype in human recombinant systems. Its mechanism of action is to competitively inhibit the binding of endogenous ligands like CCK and gastrin, thereby blocking the downstream Gq-mediated signaling cascades that are characteristic of these receptors. This comprehensive understanding of proglumide's binding affinity and its effects on receptor signaling is fundamental for researchers and drug development professionals working to refine its therapeutic applications or to design novel, more selective CCK receptor modulators.

References

-

Pathway Figure OCR. (n.d.). Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor. Retrieved from [Link]

-

Glaser, S. S., et al. (2019). Safety and Dosing Study of a Cholecystokinin Receptor Antagonist in Non‐alcoholic Steatohepatitis. Hepatology Communications, 3(10), 1319-1331. Available from: [Link]

-

Dufresne, M., Seva, C., & Fourmy, D. (2006). Cholecystokinin and Gastrin Receptors. Physiological Reviews, 86(3), 805-847. Available from: [Link]

-

ResearchGate. (n.d.). Proposed diagrams of gastrin-and CCK-induced signaling pathways.... Retrieved from [Link]

-

Duan, R. D., & Chen, D. (2020). Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. Frontiers in Endocrinology, 11, 112. Available from: [Link]

-

Rossetti, M., & Zreik, T. G. (1988). Proglumide antagonizes cholecystokinin effects on plasma glucose and insulin in rats in vivo. European Journal of Pharmacology, 152(1-2), 121-128. Available from: [Link]

-

Moody, T. W., et al. (1993). CCK antagonists interact with CCK-B receptors on human small cell lung cancer cells. Peptides, 14(6), 1167-1172. Available from: [Link]

-

Jensen, R. T., et al. (1986). Cholecystokinin antagonists. American Journal of Physiology-Gastrointestinal and Liver Physiology, 251(6 Pt 1), G839-G846. Available from: [Link]

-

PubChem. (n.d.). Proglumide. Retrieved from [Link]

-

Lupine Publishers. (2018). Breaking into Merck's CCK Patents: the Starting Point of PNB Vesper Life Science to Design and Develop Cholecystokinin(CCK)-Antagonists as Targeted Chemotherapeutics. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Definition of proglumide. Retrieved from [Link]

-

ResearchGate. (n.d.). Cryo-EM structures of CCKAR–G protein complexes a, Schematic of.... Retrieved from [Link]

-

Wikipedia. (n.d.). Cholecystokinin A receptor. Retrieved from [Link]

-

Wank, S. A., et al. (1992). Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors. Annals of the New York Academy of Sciences, 669, 232-245. Available from: [Link]

-

QIAGEN. (n.d.). Cholecystokinin/Gastrin-mediated Signaling. Retrieved from [Link]

-

Wikipedia. (n.d.). Cholecystokinin antagonist. Retrieved from [Link]

-

PDBj. (n.d.). EMDB-31494: Cryo-EM structure of the cholecystokinin receptor CCKBR in comple.... Retrieved from [Link]

-

ResearchGate. (n.d.). Gi2 and Gq binding comparison in the CCKBR–gastrin-17 complexes a,.... Retrieved from [Link]

-

Gardner, J. D., et al. (1986). Structural features of various proglumide-related cholecystokinin receptor antagonists. American Journal of Physiology-Gastrointestinal and Liver Physiology, 251(6 Pt 1), G839-G846. Available from: [Link]

-

Gardner, J. D., et al. (1985). New proglumide-analogue CCK receptor antagonists: very potent and selective for peripheral tissues. American Journal of Physiology-Gastrointestinal and Liver Physiology, 248(1 Pt 1), G113-G119. Available from: [Link]

-

Zhang, C., et al. (2021). Structures of the human cholecystokinin receptors in complex with agonists and antagonists. Nature Chemical Biology, 17, 915-922. Available from: [Link]

-

Horwell, D. C. (1995). Development of CCK-B antagonists. Neurogastroenterology and Motility, 7(4), 203-204. Available from: [Link]

-

ResearchGate. (n.d.). CCK1 and CCK2 ligand-binding assays. (A) HEK293 cells transiently.... Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8. Available from: [Link]

Sources

- 1. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]

- 2. Safety and Dosing Study of a Cholecystokinin Receptor Antagonist in Non‐alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]

- 6. Proglumide antagonizes cholecystokinin effects on plasma glucose and insulin in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]

- 12. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

Proglumide Sodium-Mediated Modulation of Delta-Opioid Receptor Signaling: Mechanisms and Analgesic Potentiation

Executive Summary

This technical guide analyzes the pharmacological interaction between Proglumide sodium (a non-selective cholecystokinin antagonist) and the Delta-Opioid Receptor (DOR) system. While Proglumide is classically defined by its CCK-A/B antagonism, its utility in pain management stems from a specific neurocircuitry interaction: the blockade of CCK-mediated "anti-opioid" feedback loops that are paradoxically driven by DOR activation. This guide details the mechanistic basis of this interaction, provides validated experimental protocols for assessing analgesic potentiation, and evaluates the translational potential for overcoming opioid tolerance.

Mechanistic Foundation: The CCK-Opioid Crosstalk

The interaction between Proglumide and Delta-Opioid Receptors is not primarily a direct ligand-receptor binding event, but rather a functional modulation of a negative feedback loop.

The "Delta-Drive" Hypothesis of Opioid Tolerance

Research indicates that chronic activation of Mu-Opioid Receptors (MOR) or direct activation of Delta-Opioid Receptors (specifically the DOR-2 subtype) triggers the release of Cholecystokinin (CCK) in the central nervous system (spinal cord and rostral ventromedial medulla).

-

DOR Activation: Opioids (exogenous or endogenous enkephalins) bind to presynaptic DORs.

-

CCK Release: This binding mobilizes intracellular calcium, triggering the release of CCK-8.

-

Anti-Opioid Effect: Released CCK binds to CCK-B receptors on postsynaptic neurons, activating pronociceptive pathways (e.g., PLC/IP3 signaling) that directly oppose opioid-induced hyperpolarization.

Proglumide’s Role

Proglumide sodium acts as a "circuit breaker" in this loop. By antagonizing the CCK-B receptor, it prevents the pronociceptive signal generated by the DOR-driven CCK release. Consequently, Proglumide does not just add analgesia; it unmasks the full potential of DOR and MOR agonists by removing the physiological "brake."

Direct Receptor Affinity (The Controversy)

While CCK antagonism is the dominant mechanism, limited radioligand binding studies suggest Proglumide may possess weak affinity for the DOR itself, potentially displacing ligands like DADLE. However, this effect requires millimolar concentrations, whereas the CCK-antagonism occurs at micromolar levels. For drug development purposes, the CCK-antagonism model is the validated target.

Visualization of Signaling Pathways[1]

The following diagram illustrates the "Delta-Drive" negative feedback loop and the specific intervention point of Proglumide Sodium.

Caption: Proglumide blocks the CCK-B receptor, severing the anti-opioid feedback loop initiated by DOR activation.

Pharmacological Profile: Proglumide Sodium[3][4]

For researchers designing in vivo or in vitro assays, the physicochemical properties of the salt form are critical for reproducibility.

| Property | Specification | Experimental Note |

| Chemical Name | (RS)-N2-benzoyl-N,N-dipropyl-α-glutamine sodium salt | Racemic mixture is standard for research. |

| Solubility | Water: >50 mg/mL (approx. 140 mM) | Highly soluble compared to the free acid form. |

| Stability | Solid: Stable at RT. Solution: Unstable. | Critical: Prepare fresh daily. Do not store in solution >24h. |

| Selectivity | Non-selective (CCK-A ≈ CCK-B) | Sufficient for pain models; CCK-B is the primary analgesic target. |

| Bioavailability | High (Oral/SC/IP) | Crosses blood-brain barrier (BBB) effectively. |

Experimental Protocols: Assessing Potentiation

To validate the interaction between Proglumide and DOR-mediated analgesia, the following "Shift-Analysis" protocol is recommended. This protocol is self-validating because it requires the observation of a leftward shift in the opioid dose-response curve.

In Vivo Assay: The Tail-Flick Potentiation Model (Murine)

Objective: Determine if Proglumide lowers the ED50 of a selective Delta-agonist (e.g., SNC80 or DPDPE).

Reagents:

-

Agonist: SNC80 (highly selective DOR agonist) or Morphine Sulfate (mixed, but DOR-dependent tolerance).

-

Modulator: Proglumide Sodium (dissolved in 0.9% saline).

-

Vehicle: 0.9% Saline.

Workflow:

-

Baseline Measurement: Measure baseline tail-flick latency (TFL) for all subjects (n=8-10 per group). Cut-off time: 10s to prevent tissue damage.

-

Pre-treatment: Administer Proglumide Sodium (10 mg/kg, IP) or Vehicle 20 minutes prior to agonist.

-

Note on Dose: 10 mg/kg is the "sweet spot." Higher doses (>50 mg/kg) may introduce off-target effects; lower doses (<1 mg/kg) may be insufficient for CNS saturation.

-

-

Agonist Challenge: Administer cumulative doses of the Opioid Agonist (SC).

-

Testing: Measure TFL at peak effect time (typically 30 min post-agonist).

-

Data Analysis: Calculate % Maximum Possible Effect (%MPE).

Calculation:

Success Criteria (Self-Validation):

-

Vehicle Group: Standard sigmoid dose-response curve.

-

Proglumide Group: The curve must shift significantly to the left . The ED50 of the opioid should decrease by at least 2-fold.

Workflow Diagram

Caption: Step-by-step workflow for validating Proglumide-mediated opioid potentiation.

Translational Implications for Drug Development

Preventing Tolerance

The most significant application of the Proglumide-DOR interaction is in Opioid Sparing . By blocking the CCK-mediated anti-opioid feedback, Proglumide prevents the "rightward shift" of the dose-response curve seen in chronic opioid therapy.

-

Clinical Relevance: Co-formulation of opioids with Proglumide could maintain analgesic efficacy at lower opioid doses, reducing the risk of respiratory depression and dependence.

The Delta-Specific Advantage

Targeting the DOR pathway specifically (via enkephalinase inhibitors + Proglumide) offers a route to analgesia that avoids Mu-opioid side effects (constipation, euphoria). Proglumide is essential here because endogenous enkephalins (DOR ligands) are highly susceptible to the CCK anti-opioid brake.

References

-

Watkins, L. R., Kinscheck, I. B., & Mayer, D. J. (1985). Potentiation of morphine analgesia by the cholecystokinin antagonist proglumide. Brain Research.

-

Tang, J., et al. (1984). Proglumide prevents and reverses morphine tolerance in rats. Science.

-

Vanderah, T. W., et al. (1996). Enhancement of morphine antinociception by a CCKB antagonist in mice is mediated via opioid delta receptors.[1] Journal of Pharmacology and Experimental Therapeutics.

-

Kellstein, D. E., & Mayer, D. J. (1991). Spinal co-administration of cholecystokinin antagonists with morphine prevents the development of opioid tolerance. Pain.

-

Sigma-Aldrich. Proglumide Sodium Salt Product Information & Physical Properties.

Sources

Proglumide Sodium: A Technical Guide to its Effects on Gastrin-Stimulated Acid Secretion Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of proglumide sodium, a non-selective cholecystokinin (CCK) receptor antagonist, and its effects on the intricate pathways of gastrin-stimulated gastric acid secretion. Proglumide, initially developed as an anti-ulcer agent, offers a unique pharmacological tool to dissect the roles of CCK receptor subtypes in gastric physiology. This document will explore the underlying mechanisms of gastrin-induced acid secretion, the specific molecular interactions of proglumide, and detailed experimental protocols for investigating these effects in both in vivo and in vitro models. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of proglumide's mechanism of action and its utility in gastrointestinal research.

Introduction: The Central Role of Gastrin in Gastric Acid Secretion

Gastric acid, primarily hydrochloric acid (HCl), is a critical component of gastric juice, essential for protein digestion and defense against ingested pathogens.[1] The secretion of HCl is a tightly regulated process orchestrated by a complex interplay of neural, hormonal, and paracrine signals.[1] Among these, the hormone gastrin stands out as a primary stimulant of acid secretion.[2]

Released from G-cells in the stomach's antrum, gastrin exerts its effects through two main pathways:

-

Direct stimulation of parietal cells: Gastrin binds to cholecystokinin B (CCK-B) receptors on parietal cells, the primary acid-producing cells, triggering an intracellular signaling cascade that leads to the activation of the H+/K+-ATPase proton pump.[3][4]

-

Indirect stimulation via histamine release: Gastrin also stimulates enterochromaffin-like (ECL) cells to release histamine.[3][5] Histamine, in turn, acts on H2 receptors on parietal cells, potently stimulating acid secretion.[3][4] This indirect pathway is considered the primary mechanism of gastrin-induced acid secretion in humans.[6]

The intricate regulation of this system involves feedback loops, including the inhibitory effects of somatostatin, which can be influenced by cholecystokinin (CCK).[7][8] Understanding these pathways is crucial for developing therapeutic agents that can modulate gastric acid secretion in conditions like peptic ulcer disease and Zollinger-Ellison syndrome.

Pharmacology of Proglumide Sodium

Proglumide is a derivative of glutaramic acid that functions as a non-selective antagonist of cholecystokinin (CCK) receptors, blocking both CCK-A and CCK-B subtypes.[9][10][11] Its ability to competitively inhibit the binding of both gastrin and CCK to their respective receptors forms the basis of its pharmacological effects on gastric acid secretion.[12][13][14]

Initially developed for the treatment of peptic ulcers, proglumide reduces gastric acid secretion by directly blocking the action of gastrin on parietal cells.[12][15] While it has been largely superseded by more potent drugs, its role as a research tool remains significant.[16] Proglumide's non-selectivity allows for the investigation of the combined roles of CCK-A and CCK-B receptors in various physiological processes.

Proglumide's Mechanism of Action on Gastrin-Stimulated Pathways

Proglumide's inhibitory effect on gastrin-stimulated acid secretion is multifaceted, primarily revolving around its antagonism of the CCK-B receptor, which is also known as the gastrin receptor.[12][14]

Direct Antagonism at the Parietal Cell

Gastrin directly stimulates parietal cells by binding to CCK-B receptors, leading to an increase in intracellular calcium.[3][4] Proglumide competitively blocks this interaction, thereby preventing the initiation of the signaling cascade that culminates in proton pump activation and acid secretion.[12][13] Studies have shown that proglumide can inhibit pentagastrin-stimulated acid secretion in a competitive manner.[15]

Modulation of Histamine Release from ECL Cells

The primary pathway for gastrin-induced acid secretion involves the release of histamine from ECL cells.[6] Gastrin binds to CCK-B receptors on ECL cells, stimulating histamine synthesis and release.[5][17] By blocking these receptors, proglumide can indirectly reduce acid secretion by attenuating this crucial histamine-mediated pathway.

Interaction with the Somatostatin Pathway

The regulation of gastric acid secretion also involves inhibitory pathways, with somatostatin playing a key role. Cholecystokinin (CCK) can stimulate the release of somatostatin, which in turn inhibits acid secretion.[7][8] While proglumide is a CCK antagonist, its net effect on the somatostatin pathway in the context of gastrin stimulation is complex. Some studies suggest that CCK, acting through CCK-A receptors, is an inhibitor of acid secretion by stimulating somatostatin release.[8][18] Therefore, by blocking CCK-A receptors, proglumide could potentially disinhibit acid secretion under certain conditions, highlighting the complexity of its pharmacological profile.

The following diagram illustrates the signaling pathways involved in gastrin-stimulated acid secretion and the points of intervention for proglumide.

Caption: Gastrin signaling and proglumide inhibition.

Experimental Protocols for Studying Proglumide's Effects

To rigorously evaluate the effects of proglumide on gastrin-stimulated acid secretion, a combination of in vivo and in vitro experimental models is recommended.

In Vivo Measurement of Gastric Acid Secretion in Animal Models

This protocol allows for the assessment of proglumide's effects in a whole-organism context, accounting for systemic physiological responses.

Objective: To measure the effect of proglumide on pentagastrin-stimulated gastric acid secretion in a conscious rat model.

Methodology:

-

Animal Preparation: Utilize conscious rats equipped with a chronic gastric fistula to allow for repeated sampling of gastric contents.

-

Basal Acid Output (BAO): Collect gastric juice for a baseline period (e.g., 1 hour) to determine the basal rate of acid secretion.[19]

-

Pentagastrin Stimulation: Administer a continuous intravenous infusion of pentagastrin, a synthetic analog of gastrin, to induce a sustained acid secretory response.[20]

-

Proglumide Administration: In the experimental group, co-administer proglumide intravenously at a predetermined dose. A control group should receive a vehicle infusion.

-

Gastric Juice Collection: Collect gastric juice at regular intervals (e.g., every 15 minutes) throughout the stimulation period.[20]

-

Analysis: Measure the volume of gastric juice and determine the acid concentration by titration with a standardized base (e.g., 0.1 N NaOH) to a pH of 7.0.[20] Calculate the total acid output (volume × concentration).

-

Data Presentation: Express the results as mean acid output ± SEM for each collection period and compare the responses between the control and proglumide-treated groups.

Data Summary Table:

| Treatment Group | Basal Acid Output (μmol H+/15 min) | Peak Pentagastrin-Stimulated Acid Output (μmol H+/15 min) | Total Stimulated Acid Output (μmol H+/hr) |

| Vehicle Control | |||

| Proglumide |

In Vitro Acid Secretion Assay Using Isolated Gastric Glands

This in vitro model provides a more direct assessment of proglumide's effects on the parietal and ECL cells, eliminating systemic influences.[21]

Objective: To determine the direct effect of proglumide on gastrin-stimulated acid accumulation in isolated rabbit gastric glands.

Methodology:

-

Gastric Gland Isolation: Isolate gastric glands from the stomach of a New Zealand White rabbit using a collagenase digestion method.[22]

-

[14C]Aminopyrine Accumulation Assay: Utilize the accumulation of the radiolabeled weak base, [14C]aminopyrine, as an index of acid secretion.[21][23] Aminopyrine freely diffuses across cell membranes but becomes trapped in acidic compartments.

-

Experimental Conditions: Incubate the isolated gastric glands in a buffer containing [14C]aminopyrine under the following conditions:

-

Basal (no secretagogue)

-

Gastrin (e.g., Gastrin-17) at various concentrations

-

Gastrin + Proglumide at various concentrations

-

-

Incubation and Separation: Incubate the glands for a set period (e.g., 30 minutes) at 37°C. Separate the glands from the incubation medium by centrifugation.

-

Quantification: Lyse the gland pellet and measure the radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the aminopyrine accumulation ratio (radioactivity inside the glands / radioactivity in the medium). This ratio is proportional to the degree of acid secretion.

-

Data Presentation: Plot dose-response curves for gastrin in the presence and absence of proglumide to determine the nature of the inhibition (e.g., competitive).

Experimental Workflow Diagram:

Caption: In vitro acid secretion assay workflow.

Conclusion and Future Directions

Proglumide sodium serves as a valuable pharmacological tool for elucidating the complex mechanisms of gastrin-stimulated gastric acid secretion. Its ability to antagonize both CCK-A and CCK-B receptors allows for a broad investigation of the roles of these receptors in gastric physiology. The experimental protocols detailed in this guide provide a robust framework for characterizing the effects of proglumide and other potential modulators of gastric acid secretion.

Future research could focus on the development of more selective CCK-B receptor antagonists to further dissect the direct and indirect pathways of gastrin action. Additionally, exploring the potential synergistic effects of proglumide with other classes of acid-suppressing drugs could open new avenues for therapeutic intervention in acid-related disorders. The continued application of both in vivo and in vitro models will be essential for advancing our understanding of this fundamental physiological process.

References

-

What is the mechanism of Proglumide? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Cholecystokinin inhibits gastric acid secretion through type "A" cholecystokinin receptors and somatostatin in rats. American Journal of Physiology-Gastrointestinal and Liver Physiology. Retrieved from [Link]

-

Cholecystokinin is a physiological regulator of gastric acid secretion in man. (1993). Gut, 34(7), 998–1002. Retrieved from [Link]

-

Selective inhibition of pentagastrin- and cholecystokinin-stimulated exocrine secretion by proglumide. (1985). Journal of Clinical Investigation, 75(5), 1471–1477. Retrieved from [Link]

-

Gastric acid secretion in cholecystokinin-1 receptor, -2 receptor, and -1, -2 receptor gene knockout mice. (2009). American Journal of Physiology-Gastrointestinal and Liver Physiology, 296(1), G11-G19. Retrieved from [Link]

-

The effect of a gastrin-receptor antagonist on gastric acid secretion and serum gastrin in the Zollinger-Ellison syndrome. (1985). The New England Journal of Medicine, 313(26), 1615–1619. Retrieved from [Link]

-

Role of gastrin and cholecystokinin receptors in regulation of peptone-stimulated gastric acid secretion in conscious rats. (1991). American Journal of Physiology-Gastrointestinal and Liver Physiology, 261(3 Pt 1), G485-G490. Retrieved from [Link]

-

Evidence that proglumide and benzotript antagonize secretagogue stimulation of isolated gastric parietal cells. (1982). The Journal of biological chemistry, 257(23), 14144–14148. Retrieved from [Link]

-

Gastric Acid Production - Regulation - PPI - TeachMePhysiology. (2025, November 6). Retrieved from [Link]

-

Proglumide - Wikipedia. Retrieved from [Link]

-

Proglumide | C18H26N2O4 | CID 4922 - PubChem. Retrieved from [Link]

-

The Physiology of the Gastric Parietal Cell. (2018). Physiological reviews, 98(2), 563–602. Retrieved from [Link]

-

What is Proglumide used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]

-

A network map of the gastrin signaling pathway. (2014). Journal of cell communication and signaling, 8(2), 165–170. Retrieved from [Link]

-

Parietal cell - Wikipedia. Retrieved from [Link]

-

Cholecystokinin in the control of gastric acid secretion in man. (1991). Scandinavian journal of gastroenterology, 26(3), 289–295. Retrieved from [Link]

-

An improved method to evaluate secretory activity of isolated gastric glands and cells. (2002). Analytical biochemistry, 304(2), 167–174. Retrieved from [Link]

-

Definition of proglumide - NCI Drug Dictionary. National Cancer Institute. Retrieved from [Link]

-

Regulation of parietal cell calcium signaling in gastric glands. (1999). American Journal of Physiology-Gastrointestinal and Liver Physiology, 277(5), G1038-G1050. Retrieved from [Link]

-

Measurement of gastric acid secretion - WikiLectures. (2022, February 20). Retrieved from [Link]

-

PROGLUMIDE - Inxight Drugs. Retrieved from [Link]

-

2.6.4. Determination of Gastric Acid Secretion - Bio-protocol. Retrieved from [Link]

-

Review article: methods of measuring gastric acid secretion. (2011). Alimentary pharmacology & therapeutics, 33(7), 768–781. Retrieved from [Link]

-

Acid secretion in isolated gastric glands from healthy subjects and ulcer patients. (1985). Scandinavian journal of gastroenterology, 20(5), 557–565. Retrieved from [Link]

-

Review article: Methods of measuring gastric acid secretion | Request PDF. ResearchGate. Retrieved from [Link]

-

Non-invasive method for the assessment of gastric acid secretion. (2018). Acta bio-medica : Atenei Parmensis, 89(1-S), 55–60. Retrieved from [Link]

-

Cholecystokinin in the regulation of gastric acid and endocrine pancreatic secretion in humans. (1990). The Journal of clinical investigation, 86(6), 2020–2026. Retrieved from [Link]

-

A Micro-Method for the Study of Acid Secretory Function in Isolated Human Oxyntic Glands from Gastroscopic Biopsies. (1983). Clinical Science, 64(4), 423–431. Retrieved from [Link]

-

Cholecystokinin is a negative regulator of gastric acid secretion and postprandial release of gastrin in humans. (1995). Gastroenterology, 109(3), 842–850. Retrieved from [Link]

-

Induction of Secretagogue Independent Gastric Acid Secretion via a Novel Aspirin-Activated Pathway. (2019). Frontiers in Physiology, 10, 1269. Retrieved from [Link]

-

Mechanistic Insights into Proglumide's Role in Immune Cell Efficacy and Response to Immune Checkpoint Inhibitor Therapy in Hepatocellular Carcinoma. (2025, September 8). MDPI. Retrieved from [Link]

-

A model for integrative study of human gastric acid secretion. (2002). Journal of Applied Physiology, 93(5), 1875-1887. Retrieved from [Link]

-

Effects of gastrin, proglumide, and somatostatin on growth of human colon cancer. (1986). Gastroenterology, 91(1), 116–123. Retrieved from [Link]

-

Effects of proglumide, a gastrin receptor antagonist, on human large intestine carcinoma SW480 cell line. (2006). Ai zheng = Aizheng = Chinese journal of cancer, 25(8), 963–967. Retrieved from [Link]

-

Proglumide, a gastrin receptor antagonist, inhibits growth of colon cancer and enhances survival in mice. (1985). Annals of surgery, 202(3), 303–309. Retrieved from [Link]

-

Regulation of somatostatin secretion by gastrin- and acid-dependent mechanisms. (1991). Endocrinology, 129(6), 2936–2940. Retrieved from [Link]

-

Regulating Gastric Acid Secretion: Acetylcholine, Gastrin, and Histamine. (2021, May 5). YouTube. Retrieved from [Link]

-

Physiological and clinical significance of enterochromaffin-like cell activation in the regulation of gastric acid secretion. (2014). World journal of gastroenterology, 20(27), 8861–8870. Retrieved from [Link]

-

Enterochromaffin-like cell - Wikipedia. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. teachmeanatomy.info [teachmeanatomy.info]

- 4. Parietal cell - Wikipedia [en.wikipedia.org]

- 5. Physiological and clinical significance of enterochromaffin-like cell activation in the regulation of gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Cholecystokinin is a physiological regulator of gastric acid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is Proglumide used for? [synapse.patsnap.com]

- 10. Proglumide sodium salt | Non-selective CCK | Tocris Bioscience [tocris.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. What is the mechanism of Proglumide? [synapse.patsnap.com]

- 13. Evidence that proglumide and benzotript antagonize secretagogue stimulation of isolated gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Selective inhibition of pentagastrin- and cholecystokinin-stimulated exocrine secretion by proglumide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PROGLUMIDE [drugs.ncats.io]

- 17. Enterochromaffin-like cell - Wikipedia [en.wikipedia.org]

- 18. Cholecystokinin is a negative regulator of gastric acid secretion and postprandial release of gastrin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Non-invasive method for the assessment of gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measurement of gastric acid secretion - WikiLectures [wikilectures.eu]

- 21. Acid secretion in isolated gastric glands from healthy subjects and ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. portlandpress.com [portlandpress.com]

- 23. An improved method to evaluate secretory activity of isolated gastric glands and cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Proglumide Sodium Modulation of the Tumor Microenvironment and T-Cell Infiltration

Executive Summary

This technical guide details the mechanistic rationale and experimental protocols for utilizing Proglumide Sodium (a non-selective cholecystokinin receptor antagonist) to remodel the tumor microenvironment (TME). While historically characterized as an anti-secretory agent, recent translational data identifies Proglumide as a potent stromal-modulating agent . By inhibiting cholecystokinin (CCK) signaling in pancreatic and hepatic stellate cells, Proglumide reduces desmoplastic fibrosis, thereby reversing immune exclusion and enhancing CD8+ T-cell infiltration. This guide provides researchers with the necessary framework to replicate these effects in preclinical models, specifically for combination strategies with immune checkpoint inhibitors (ICIs).

Mechanistic Framework: The CCK-Stroma-Immune Axis

The efficacy of Proglumide in immuno-oncology is driven by its ability to dismantle the physical and chemical barriers of the TME. The mechanism operates on three distinct biological tiers:

Stellate Cell Quiescence (The Anti-Fibrotic Tier)

Desmoplasia in Pancreatic Ductal Adenocarcinoma (PDAC) and Hepatocellular Carcinoma (HCC) is driven by activated stellate cells.

-

Target: CCK-B receptors (CCK-BR) are overexpressed on activated Pancreatic Stellate Cells (PSCs) and Hepatic Stellate Cells (HSCs).

-

Action: Proglumide blocks CCK-BR, reverting these cells to a quiescent phenotype.[1]

-

Result: Downregulation of

-SMA and reduced deposition of Collagen I and Hyaluronic Acid. This reduces interstitial fluid pressure and physically "opens" the tumor stroma.

Reversal of Immune Exclusion (The Infiltration Tier)

Dense extracellular matrix (ECM) acts as a physical barrier to T-cells (immune exclusion).

-

Causality: By reducing collagen density, Proglumide facilitates the physical trafficking of cytotoxic T lymphocytes (CTLs) from the periphery into the tumor core.

-

Outcome: Transformation of "cold" (immune-desert) tumors into "hot" (inflamed) tumors susceptible to anti-PD-1/PD-L1 therapy.

Direct Immunomodulation

Recent evidence suggests direct modulation of T-cell phenotype.

-

Cytokines: Proglumide treatment has been correlated with increased TNF-

and IFN- -

Exhaustion: Reduction in T-cell exhaustion markers (PD-1, TIM-3, LAG-3) on infiltrating lymphocytes.

Visualization: Mechanism of Action

Caption: Proglumide blocks CCK-mediated stellate cell activation, reducing fibrosis and enabling T-cell influx.

Experimental Protocols

To validate Proglumide's impact on the TME, researchers should utilize syngeneic immunocompetent mouse models (e.g., Pan02 or KPC for pancreatic; RIL-175 for hepatic). Xenografts (nude mice) are unsuitable for assessing T-cell infiltration.

Protocol A: In Vivo Administration & Combination Therapy

This protocol is designed to test the synergy between Proglumide and Anti-PD-1 antibodies.

1. Model Establishment:

-

Cell Line: Pan02 (Murine PDAC) or RIL-175 (Murine HCC).

-

Inoculation: Orthotopic injection (pancreas/liver) or subcutaneous flank injection (

cells in Matrigel). -

Enrollment: Randomize mice when tumors reach palpable size (~50-100

).

2. Dosing Regimen: Proglumide has high water solubility and bioavailability, making drinking water administration the preferred method to ensure continuous receptor blockade and minimize stress from daily injections.

| Group | Treatment | Dosage / Route | Frequency |

| 1. Control | Vehicle | Normal Drinking Water | Daily |

| 2.[3] Proglumide | Proglumide Sodium | 0.1 mg/mL in Drinking Water (approx. 15–20 mg/kg/day) | Continuous (Daily Refresh) |

| 3. Anti-PD-1 | Anti-mPD-1 mAb (e.g., Clone RMP1-14) | 200 µg / mouse (IP Injection) | Twice weekly (e.g., Day 1, 4) |

| 4. Combination | Proglumide + Anti-PD-1 | Combined dosages above | Concurrent |

3. Endpoint Analysis:

-

Sacrifice at Day 21-28 post-treatment start.

-

Harvest tumors: Bisect. Fix 50% in 10% formalin (for fibrosis); dissociate 50% into single-cell suspension (for flow cytometry).

Protocol B: Fibrosis Quantification (The "Self-Validating" Step)

Before claiming immune infiltration is due to Proglumide, you must validate the reduction in fibrosis. If fibrosis remains high, the mechanism is not stromal remodeling.

-

Staining: Perform Masson’s Trichrome staining or Sirius Red staining on paraffin-embedded sections.

-

IHC Marker: Stain for

-SMA (marker for activated stellate cells).[3] -

Quantification:

-

Use ImageJ/Fiji with a color deconvolution plugin.

-

Calculate the Fibrosis Index : (Stained Area / Total Tumor Area)

100. -

Validation Criteria: The Proglumide group must show a statistically significant decrease (

) in Fibrosis Index compared to Control.[4]

-

Protocol C: Flow Cytometry Panel for T-Cell Infiltration

This panel assesses not just the presence of T-cells, but their functional state (exhaustion vs. activation).

Sample Prep: Digest tumor tissue with Collagenase IV/DNase I for 30 mins at 37°C.

Gating Strategy:

-

Live/Dead: Fixable Viability Dye (e.g., Zombie NIR).

-

Leukocytes: CD45+.

-

T-Cells: CD3+.

-

Subsets: CD4+ (Helper) vs. CD8+ (Cytotoxic).

-

Tregs: CD4+ / CD25+ / FoxP3+ (Intracellular stain required).

-

Exhaustion/Activation: PD-1, TIM-3, IFN-

(requires stimulation with PMA/Ionomycin + Brefeldin A).

Visualization: Experimental Workflow

Caption: Workflow for assessing Proglumide synergy with immunotherapy in syngeneic mouse models.

Anticipated Results & Data Interpretation

When analyzing data, the "Combination" group should demonstrate synergy, defined as an effect greater than the sum of monotherapies.

Summary of Expected Phenotypes

| Metric | Vehicle Control | Proglumide Monotherapy | Anti-PD-1 Monotherapy | Combination (Prog + PD-1) |

| Tumor Volume | Rapid Growth | Moderate Inhibition | Minimal Inhibition (PDAC is resistant) | Significant Regression |

| Fibrosis Score | High (Dense) | Low (Remodeled) | High | Low |

| High | Decreased | High | Decreased | |

| CD8+ Infiltration | Low (Excluded) | Moderate (Infiltrated) | Low (Excluded) | High (Infiltrated & Active) |

| CD8+/Treg Ratio | Low | Improved | Unchanged | Maximal |

| Survival | Baseline | Extended | Baseline/Slight | Significantly Extended |

Critical Analysis Note: If Proglumide reduces fibrosis but does not increase CD8+ infiltration in the combination group, consider:

-

Timing: Was the treatment duration long enough for T-cells to traffic?

-

Antigenicity: Is the tumor model too non-immunogenic (low mutational burden)? Proglumide opens the door, but the T-cells still need a "scent" (antigen) to enter.

References

-

Smith, J. P. , et al. (2023).[5][6] "Treatment with a Cholecystokinin Receptor Antagonist, Proglumide, Improves Efficacy of Immune Checkpoint Antibodies in Hepatocellular Carcinoma."[5][6] International Journal of Molecular Sciences. [Link]

-

Nadella, S. , et al. (2023). "Cholecystokinin Receptor Antagonist Induces Pancreatic Stellate Cell Plasticity Rendering the Tumor Microenvironment Less Oncogenic."[1] Cancers. [Link]

-

Hao, Z. , et al. (2024).[3] "CCK Receptor Inhibition Reduces Pancreatic Tumor Fibrosis and Promotes Nanoparticle Delivery."[3] Pharmaceutics. [Link]

-

Smith, J. P. (2024).[7] "The Role of a Cholecystokinin Receptor Antagonist in the Management of Chronic Pancreatitis: A Phase 1 Trial." Pharmaceutics. [Link]

-

Gay, M. D. , et al. (2021).[5] "Regulatory T Cells: Barriers of Immune Infiltration Into the Tumor Microenvironment."[8] Frontiers in Immunology. [Link]

Sources

- 1. Cholecystokinin Receptor Antagonist Induces Pancreatic Stellate Cell Plasticity Rendering the Tumor Microenvironment Less Oncogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic Insights into Proglumide’s Role in Immune Cell Efficacy and Response to Immune Checkpoint Inhibitor Therapy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCK Receptor Inhibition Reduces Pancreatic Tumor Fibrosis and Promotes Nanoparticle Delivery [mdpi.com]

- 4. Cholecystokinin Receptor Antagonist Therapy Decreases Inflammation and Fibrosis in Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Treatment with a Cholecystokinin Receptor Antagonist, Proglumide, Improves Efficacy of Immune Checkpoint Antibodies in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Treatment with a Cholecystokinin Receptor Antagonist, Proglumide, Improves Efficacy of Immune Checkpoint Antibodies in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of a Cholecystokinin Receptor Antagonist in the Management of Chronic Pancreatitis: A Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Regulatory T Cells: Barriers of Immune Infiltration Into the Tumor Microenvironment [frontiersin.org]

Molecular Targets of Proglumide Sodium in Chronic Pancreatitis: A Translational Technical Guide

Executive Summary

This technical guide analyzes the pharmacological utility of Proglumide Sodium (the soluble salt of proglumide) in the context of Chronic Pancreatitis (CP). Unlike acute pancreatitis, where the focus is often on halting enzymatic autodigestion, CP research targets fibrosis (stellate cell activation), chronic pain modulation, and cancer risk reduction. This guide delineates the specific molecular targets—primarily the CCK-B (CCK2) receptor—and provides validated experimental protocols for researchers investigating these pathways.

Part 1: Pharmacological Mechanism & Molecular Targets

The Primary Target: CCK Receptor Antagonism

Proglumide is a non-selective Cholecystokinin (CCK) receptor antagonist.[1][2][3] While it binds to both CCK-A (CCK1) and CCK-B (CCK2) receptors, its significance in chronic pancreatitis has shifted heavily toward the CCK-B receptor isoform .

-

Compound: Proglumide Sodium (

) -

Solubility Advantage: The sodium salt is highly water-soluble, making it the preferred form for in vitro cell culture (dissolving directly in PBS/media) compared to the free acid form.

-

Binding Kinetics: Competitive antagonist. It displaces CCK and Gastrin from their G-protein coupled receptors (GPCRs).

Downstream Signaling Cascades

The therapeutic efficacy of Proglumide in CP stems from blocking the Gq-PLC-Ca2+ signaling axis.

-

Inhibition of Calcium Mobilization: CCK receptor activation typically triggers

proteins, activating Phospholipase C (PLC). PLC hydrolyzes PIP2 into IP3 and DAG.[1] IP3 triggers intracellular -

Reversion of Pancreatic Stellate Cells (PSCs): Activated PSCs drive fibrosis (collagen deposition). PSCs express CCK receptors.[3][14]

Visualization: Molecular Signaling Pathway

The following diagram illustrates the competitive antagonism of Proglumide against CCK at the receptor level and the subsequent inhibition of fibrotic and inflammatory pathways.[11]

Part 2: Experimental Protocols (Self-Validating Systems)

To ensure Scientific Integrity , the following protocols utilize standard validated models. Proglumide Sodium is specific for in vitro use due to solubility; for in vivo oral gavage, the free acid is often used, but the sodium salt is acceptable if dissolved in aqueous vehicle.

In Vitro Model: AR42J Acinar Cell Differentiation

Purpose: To study the inhibition of amylase secretion and calcium signaling. Cell Line: AR42J (Rat pancreatoma).[15][16][17][18] Critical Causality: AR42J cells are undifferentiated. They must be induced with Dexamethasone to express CCK receptors and zymogen granules. Without this step, Proglumide effects will be negligible.

Protocol:

-

Culture: Maintain AR42J cells in DMEM + 20% Fetal Bovine Serum (FBS).

-

Induction (Critical Step): Treat cells with 100 nM Dexamethasone for 48 hours.

-

Validation: Check for morphological change (increased cytoplasmic granularity) or RT-PCR for CCK1R expression.

-

-

Treatment:

-

Wash cells with HEPES-buffered Ringer solution.

-

Pre-incubate with Proglumide Sodium (0.1 mM – 10 mM) for 30 minutes.

-

Note: High concentrations are required due to Proglumide's relatively low affinity (

in millimolar range) compared to modern specific antagonists.

-

-

Stimulation: Add CCK-8 (1 nM) or Cerulein (100 pM).

-

Readout:

-

Amylase Assay: Measure supernatant amylase activity (Phadebas or colorimetric assay).

-

Calcium Imaging: Load cells with Fura-2 AM; monitor 340/380 nm ratio. Proglumide should flatten the CCK-induced calcium peak.

-

In Vivo Model: Cerulein-Induced Chronic Pancreatitis

Purpose: To assess anti-fibrotic and analgesic effects. Animal: C57BL/6 Mice (Male, 6-8 weeks).

Protocol Workflow:

-

Induction Phase (Weeks 1-6):

-

Intraperitoneal (IP) injection of Cerulein (50

g/kg). -

Frequency: 5 hourly injections/day, 3 days/week for 6 weeks.

-

Pathology: This causes repetitive acute injury leading to collagen deposition (fibrosis).

-

-

Therapeutic Phase (Concurrent or Post-Induction):

-

Group A (Control): Saline vehicle.

-

Group B (Treatment): Proglumide Sodium in drinking water or oral gavage.

-

Dosage:0.1 mg/mL in drinking water (approx. 20-25 mg/kg/day) or 100-300 mg/kg via gavage.

-

Rationale: Proglumide has a short half-life; drinking water ensures continuous receptor blockade.

-

-

Analysis (Week 7):

-

Histology: Masson’s Trichrome stain (Blue = Collagen/Fibrosis).

-

Biochemistry: Hydroxyproline assay (quantitative fibrosis marker).

-

Pain Behavior: Von Frey filament testing (abdominal hyperalgesia).

-

Visualization: In Vivo Experimental Workflow

Part 3: Data Synthesis & Comparative Analysis

The following table synthesizes expected outcomes based on validated literature, assisting in power analysis and experimental design.

| Parameter | Assay Method | Expected Effect (CP Control) | Effect with Proglumide Sodium | Mechanism |

| Fibrosis | Masson's Trichrome / Sirius Red | High Collagen Deposition (Blue/Red) | Significant Reduction | Blockade of CCK-B on PSCs reduces collagen synthesis [1, 2]. |

| PSC Activation | High expression (Myofibroblast phenotype) | Reduced Expression | Reversion to quiescent phenotype [2]. | |

| Oxidative Stress | MDA (Malondialdehyde) Levels | Elevated (Lipid peroxidation) | Decreased | Reduced inflammatory signaling and ROS generation [3]. |

| Pain | Von Frey Filament (Abdominal) | Low threshold (Hyperalgesia) | Increased Threshold (Analgesia) | Antagonism of CCK-B receptors in CNS/Periphery [4]. |

| Amylase | Serum/Media Analysis | High (Leakage/Hypersecretion) | Normalized | Blockade of CCK-A mediated hyperstimulation [5]. |

References

-

Smith, J. P., et al. (2024). The Role of a Cholecystokinin Receptor Antagonist in the Management of Chronic Pancreatitis: A Phase 1 Trial. MDPI. Available at: [Link] (Note: Generalized link to journal/topic as specific recent trial URLs vary dynamically).

-

Nadella, S., et al. (2023). Cholecystokinin Receptor Antagonist Induces Pancreatic Stellate Cell Plasticity Rendering the Tumor Microenvironment Less Oncogenic.[3] National Institutes of Health (PMC). Available at: [Link]

-

Honkoop, H., et al. (2025). Oxidative Stress in Chronic Pancreatitis: Pathophysiological Relevance and Management. ResearchGate. Available at: [Link]

-

National Cancer Institute. (2024). Definition of proglumide. NCI Drug Dictionary. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Cholecystokinin Receptor Antagonist Induces Pancreatic Stellate Cell Plasticity Rendering the Tumor Microenvironment Less Oncogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proglumide for Chronic Pancreatitis · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2026 | Power | Power [withpower.com]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. ROLE OF A CCK RECEPTOR ANTAGONIST PROGLUMIDE IN MANAGEMENT OF CHRONIC PANCREATITIS - PHASE 1 STUDY - Digestive Disease Week [ddw.digitellinc.com]

- 7. Role of a CCK Receptor Antagonist Proglumide in Management of Chronic Pancreatitis [ctv.veeva.com]

- 8. CCK Receptor Inhibition Reduces Pancreatic Tumor Fibrosis and Promotes Nanoparticle Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is Proglumide used for? [synapse.patsnap.com]

- 10. mission-cure.org [mission-cure.org]

- 11. Phase 1 study to test safety and dose of proglumide as an anti-fibrotic agent - Jill Smith [grantome.com]

- 12. CCK antagonists interact with CCK-B receptors on human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cholecystokinin Receptor Antagonist Therapy Decreases Inflammation and Fibrosis in Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CCK Receptor Inhibition Reduces Pancreatic Tumor Fibrosis and Promotes Nanoparticle Delivery [mdpi.com]

- 15. Culture of pancreatic AR42J cell for use as a model for acinar cell function | Pancreapedia [pancreapedia.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Pitfalls in AR42J-model of cerulein-induced acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lorglumide and loxiglumide inhibit gastrin-stimulated DNA synthesis in a rat tumoral acinar pancreatic cell line (AR42J) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Proglumide Sodium Oral Gavage Protocol for Sprague-Dawley Rats

Abstract & Scientific Rationale

Proglumide (DL-4-benzamido-N,N-dipropylglutaramic acid) is a non-selective cholecystokinin (CCK) receptor antagonist with affinity for both CCK-A (alimentary) and CCK-B (brain/gastrin) receptors.[1][2] While historically utilized for peptic ulcer treatment due to its ability to inhibit gastrin-stimulated acid secretion, contemporary research focuses on its utility in modulating pancreatic stellate cell activity, reducing fibrosis in the tumor microenvironment (TME), and studying satiety signaling pathways.

Critical Formulation Note: This protocol specifically utilizes Proglumide Sodium . The sodium salt form is critical for oral gavage (PO) workflows because it is highly water-soluble (~35 mg/mL), whereas the free acid form requires pH adjustment or non-aqueous co-solvents (e.g., DMSO/CMC) which can introduce confounding variables in gastrointestinal (GI) studies.

Pre-Formulation & Chemical Properties

Compound Specifications

| Parameter | Specification |

| Compound Name | Proglumide Sodium Salt |

| CAS Number | 99247-33-3 |

| Molecular Weight | 356.39 g/mol |

| Solubility (Water) | ~100 mM (approx. 35 mg/mL) |

| Appearance | White to off-white crystalline powder |

| Storage | Desiccate at RT or -20°C (hygroscopic) |

Vehicle Selection

For Sprague-Dawley (SD) rats, the preferred vehicle is Sterile Saline (0.9% NaCl) or Distilled Water (dH₂O) .

-

Why: Proglumide sodium dissociates readily in aqueous solution. Avoiding DMSO or Ethanol preserves the integrity of the gastric mucosa, which is essential if the study endpoints involve gastric ulceration or secretion analysis.

Dosage Strategy & Experimental Design

Proglumide has a short plasma half-life and is rapidly excreted in urine (approx. 3 hours).[3] Therefore, single-daily dosing may be insufficient for continuous receptor blockade.

Recommended Dosage Ranges

| Dose Level | Concentration (mg/kg) | Intended Pharmacological Effect |

| Low | 25 – 50 mg/kg | Minor modulation of satiety; threshold testing for CNS effects. |

| Standard | 100 – 200 mg/kg | Optimal for gastric acid inhibition and pancreatic fibrosis studies. |

| High | 300 – 400 mg/kg | Toxicology limits; maximal blockade of CCK-mediated pancreatic growth. |

Volume Calculations

Standard practice for SD rats dictates a maximum gavage volume to prevent gastric distension and reflux.

-

Standard Volume: 10 mL/kg (e.g., 2.5 mL for a 250g rat).

-

Concentration Calculation:

Step-by-Step Gavage Protocol

Phase A: Solution Preparation (Fresh Daily)

-

Calculate Mass: For a cohort of 10 rats (avg weight 300g) at 100 mg/kg:

-

Total Body Weight = 3.0 kg.

-

Total Volume Required =

. -

Safety Margin: Prepare 40 mL.

-

Mass:

Proglumide Sodium.

-

-

Dissolution: Add 400 mg Proglumide Sodium to 30 mL of sterile saline. Vortex for 30-60 seconds. The salt should dissolve completely without heating.

-

QS (Quantity Sufficient): Add remaining saline to reach final volume of 40 mL.

-

pH Check: Verify pH is between 6.5 – 7.5. (Sodium salt is generally neutral; free acid would be acidic).

Phase B: Administration

-

Restraint: Use the "over-the-shoulder" grip to immobilize the forelimbs and extend the neck.[7] The esophagus must form a straight line.[7]

-

Insertion: Using a 16G or 18G stainless steel bulb-tipped needle (curved, 3-inch):

-

Introduce the bulb into the diastema (gap behind incisors).

-

Gently advance along the roof of the mouth toward the pharynx.

-

Allow the rat to swallow; the needle should slide down the esophagus with zero resistance .[9]

-

-

Injection: Depress plunger steadily. Do not blast.

-

Withdrawal: Gently remove needle and monitor rat for 10 seconds for signs of reflux or respiratory distress.

Mechanism of Action & Pathway Visualization

Proglumide acts as a competitive antagonist.[5] It prevents CCK and Gastrin from triggering the Gq-coupled receptor cascade, thereby inhibiting the release of intracellular Calcium (

Figure 1: Mechanism of Action.[10] Proglumide competitively blocks the receptor, preventing the downstream calcium cascade.

Experimental Workflow: 28-Day Fibrosis Study

For researchers studying pancreatic fibrosis or tumor microenvironments, a chronic dosing schedule is required.

Figure 2: Standard workflow for a 28-day sub-chronic toxicity or efficacy study.

Safety & Toxicity Monitoring

Proglumide is generally well-tolerated with a high LD50 (>1000 mg/kg in rodents). However, due to the volume of administration and potential for cumulative effects, monitor for:

-

Aspiration Pneumonia: Immediate gasping or rales after gavage. (Euthanize immediately).

-

Gastric Bloating: Distended abdomen indicating delayed emptying (CCK antagonism can paradoxically influence motility depending on feeding state).

-

Weight Loss: >15% loss requires intervention.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4922, Proglumide. Retrieved from [Link]

-

Smith, J.P., et al. (2023). Cholecystokinin Receptor Antagonist Induces Pancreatic Stellate Cell Plasticity Rendering the Tumor Microenvironment Less Oncogenic. International Journal of Molecular Sciences. Retrieved from [Link]

-

Office of Research, Florida State University. Standard Operating Procedure: Oral Gavage in the Rat. Retrieved from [Link]

-

Gonzalez-Puga, C., et al. (2005). Selective CCK-A but not CCK-B receptor antagonists inhibit HT-29 cell proliferation.[10] Journal of Pineal Research.[10] (Contextual citation for dosage efficacy).

Sources

- 1. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cholecystokinin Receptor Antagonist Induces Pancreatic Stellate Cell Plasticity Rendering the Tumor Microenvironment Less Oncogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effect of proglumide on rat pancreatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective inhibition of pentagastrin- and cholecystokinin-stimulated exocrine secretion by proglumide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iacuc.wsu.edu [iacuc.wsu.edu]

- 7. research.fsu.edu [research.fsu.edu]

- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 9. ouv.vt.edu [ouv.vt.edu]

- 10. medchemexpress.com [medchemexpress.com]

Application Note: Preparation of Proglumide Sodium Stock Solutions (Water vs. DMSO)

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes physicochemical data with practical laboratory workflows to ensure the reproducible preparation of Proglumide sodium.

Abstract & Core Directive

Proglumide sodium (Na-Proglumide) is a non-selective cholecystokinin (CCK) receptor antagonist used extensively to study gastrointestinal motility, pancreatic secretion, and CNS signaling. Unlike its free acid counterpart, the sodium salt is engineered for hydrophilicity.

Critical Insight: The choice of solvent—Water vs. Dimethyl Sulfoxide (DMSO)—is not merely a matter of solubility but of biological compatibility . While DMSO is a universal solvent for many small molecules, Water is the superior and recommended vehicle for Proglumide Sodium . Using DMSO for the salt form is often a procedural error stemming from protocols designed for the free acid form. Unnecessary DMSO introduction compromises cell viability in vitro and introduces vehicle toxicity variables in vivo.

This guide provides the definitive protocols for aqueous preparation and delineates the narrow use-cases where DMSO might still be required.

Physicochemical Profile & Solvent Selection Logic

Understanding the molecular properties is the first step to reproducible stock generation.

Table 1: Physicochemical Properties of Proglumide Sodium

| Property | Specification | Notes |

| Chemical Name | Proglumide sodium salt | Distinct from Proglumide (Free Acid) |

| Molecular Weight | 356.39 g/mol | Use this value for Molarity calculations |

| Formula | C₁₈H₂₅N₂NaO₄ | |

| Solubility (Water) | ~35 mg/mL (100 mM) | Preferred. Highly soluble.[1] |

| Solubility (DMSO) | Variable / Not Recommended | Sodium salts often show poor/slow solubility in DMSO compared to free acids. |

| Storage (Solid) | Desiccate at RT (+15°C to +25°C) | Hygroscopic; keep tightly sealed. |

| Storage (Solution) | -20°C (Aliquot) | Stable for ~1 month. Avoid freeze-thaw. |

Decision Logic: The "Why" Behind the Solvent

The following decision tree illustrates the logical flow for selecting the correct solvent based on the specific form of the compound and the intended application.

Figure 1: Solvent Selection Decision Tree. Note that Proglumide Sodium is specifically optimized for aqueous solubility, negating the need for DMSO in most workflows.

Protocol A: Aqueous Stock Preparation (Gold Standard)

Application: In vitro cell culture (acini, neurons, cancer lines), In vivo injection (IP, IV, Oral). Target Concentration: 50 mM (Stock).

Materials

-

Proglumide Sodium Salt (Purity ≥98%).[1]

-

Sterile Milli-Q Water (18.2 MΩ·cm) or USP-grade Water for Injection (WFI).

-

0.22 µm Polyethersulfone (PES) Syringe Filter (Low protein binding).

-

Sterile light-protected microcentrifuge tubes (Amber).

Step-by-Step Workflow

-

Calculation: To prepare 10 mL of a 50 mM stock solution:

ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display"> -

Weighing:

-

Equilibrate the vial to room temperature before opening to prevent condensation (the salt is hygroscopic).

-

Weigh 178.2 mg of Proglumide Sodium into a sterile 15 mL conical tube.

-

-

Dissolution:

-

Add 8.0 mL of sterile water.

-

Vortex gently for 30–60 seconds. The salt should dissolve rapidly at room temperature.

-

Note: Do not sonicate unless absolutely necessary, as heat can degrade the compound.

-

Adjust final volume to 10.0 mL with water.

-

-

Sterilization (Crucial for Biology):

-

Pass the solution through a 0.22 µm PES syringe filter into a sterile receiver.

-

Why PES? Nylon filters can bind certain small molecules; PES is preferred for aqueous drug recovery.

-

-

Aliquot & Storage:

-

Dispense into 100 µL – 500 µL aliquots in amber tubes.

-

Store at -20°C.

-

Stability:[2] Stable for up to 1 month. Discard after 1 month or if precipitate forms.

-

Protocol B: DMSO Preparation (Conditional)

Application: High-throughput screening (HTS) libraries where DMSO is the universal solvent, or co-formulation with hydrophobic drugs. Warning: Not recommended for primary cell culture due to vehicle toxicity.

Materials

-

Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

-

Note: DMSO is hygroscopic. Use a fresh bottle or one stored over molecular sieves.

Step-by-Step Workflow

-

Safety Check: DMSO penetrates skin and carries dissolved contaminants into the body. Wear nitrile gloves.

-

Dissolution:

-

Weigh desired mass (e.g., 10 mg).

-

Add Anhydrous DMSO to achieve 10–50 mM.

-

Vortex vigorously.[3]

-

Observation: Dissolution may be slower than in water. If undissolved particles remain, warm gently to 37°C (water bath) for 2 minutes.

-

-

Storage:

-

DMSO freezes at ~18°C. Storing at -20°C will freeze the stock solid.

-

Freeze-Thaw Risk: Repeated freezing/thawing of DMSO stocks can introduce water (condensation), which may cause the sodium salt to precipitate or degrade over long periods.

-

Recommendation: Use single-use aliquots to avoid freeze-thaw cycles.

-

Experimental Workflow Visualization

The following diagram outlines the critical path for preparing and validating the stock solution.

Figure 2: Preparation Workflow for Proglumide Sodium Stock Solution.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Precipitation upon thawing | Low temperature solubility limit reached or water evaporation. | Vortex at room temperature. If precipitate persists, warm to 37°C. If still insoluble, discard. |

| Yellowing of solution | Oxidation (common in old DMSO stocks). | Discard. Prepare fresh. |

| Cell Toxicity (In Vitro) | DMSO concentration > 0.1% or Osmotic shock. | Switch to Water Protocol (Protocol A). If using DMSO, ensure final dilution is >1:1000. |

| pH Drift | Sodium salt is alkaline; unbuffered water may drift. | For precise analytical work, dissolve in PBS (Phosphate Buffered Saline) instead of water, provided concentration is <20 mM to avoid salting out. |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23677833, Proglumide sodium. Retrieved from [Link]

-

Cheng, X., et al. (2003).[2] Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Retrieved from [Link]

Sources

- 1. Proglumide sodium salt | Non-selective CCK | Tocris Bioscience [tocris.com]

- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and Pharmacokinetic Assessment of Oral Proglumide in Those with Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

Determining optimal Proglumide sodium dose for amylase release assays

Application Note: Optimization of Proglumide Sodium Dosage for Inhibition of CCK-8 Stimulated Amylase Release

Abstract & Scope

This technical guide outlines the methodology for determining the optimal inhibitory dose of Proglumide sodium (a non-selective Cholecystokinin receptor antagonist) in pancreatic acinar cells. Unlike high-affinity peptide antagonists, Proglumide is a relatively weak, competitive small-molecule inhibitor requiring millimolar (mM) concentrations to achieve effective blockade. This protocol details the experimental logic, reagent preparation, and data analysis required to generate a robust

Scientific Background & Mechanism

2.1 Mechanism of Action

Amylase secretion in pancreatic acinar cells is primarily driven by the Cholecystokinin-1 (CCK1/CCK-A) receptor. Upon binding sulfated CCK-8, the receptor couples to

Proglumide acts as a competitive antagonist at the CCK1 receptor. It does not inhibit the downstream signaling machinery (calcium release or PKC activation) directly but prevents CCK-8 from binding the receptor.

2.2 The Competitive Inhibition Challenge Because Proglumide competes for the same binding site as CCK, the degree of inhibition is dependent on the concentration of the agonist (CCK-8).

-

Low Affinity: Proglumide has a

of approximately 0.5 – 1.0 mM . -

Dose Shift: Increasing Proglumide concentrations will shift the CCK dose-response curve to the right (requiring more CCK to achieve the same effect).[1]

-

Experimental Implication: To measure an accurate

for Proglumide, you must stimulate cells with a sub-maximal concentration of CCK-8 (typically the

Figure 1: Signaling Pathway and Point of Inhibition

Caption: Proglumide competitively blocks CCK binding at the CCK1 receptor, preventing the Gq-PLC-Ca2+ cascade.

Materials & Reagent Preparation

3.1 Critical Reagents

-

Proglumide Sodium Salt: Use the sodium salt (CAS 99247-33-3) rather than the free acid. The salt is highly water-soluble (up to 100 mM), whereas the free acid requires ethanol or DMSO, which can be cytotoxic to acini.

-

CCK-8 (Sulfated): Must be sulfated for high affinity to CCK1 receptors.

-

Incubation Buffer: HEPES-buffered Ringer’s solution (HRB) enriched with essential amino acids, pH 7.4, equilibrated with 100%

. -

Amylase Detection Reagent: Phadebas, Starch-Iodine, or colorimetric substrate (e.g., 2-chloro-4-nitrophenyl-a-D-maltotrioside).

3.2 Stock Solution Preparation

| Reagent | Stock Conc. | Vehicle | Storage | Notes |

| Proglumide Na | 100 mM | HRB Buffer | Fresh | Prepare fresh on day of assay. Do not freeze. |

| CCK-8 | 10 | 0.1% BSA/PBS | -80°C | Aliquot to avoid freeze-thaw cycles. |

Experimental Protocol: Dose-Response Assay

4.1 Isolation of Pancreatic Acini Note: This guide assumes the researcher is proficient in collagenase digestion of rodent pancreas. Ensure cell viability >95% via Trypan Blue exclusion before proceeding.

4.2 Experimental Design Strategy

To determine the optimal dose, we will test Proglumide across a logarithmic range (

-

Fixed Agonist: 100 pM CCK-8 (Approximate

for amylase release). -

Antagonist Range: 0 (Control), 0.1 mM, 0.3 mM, 1.0 mM, 3.0 mM, 10.0 mM.

4.3 Step-by-Step Workflow

-

Acini Suspension: Resuspend isolated acini in HRB buffer. Aliquot 500

L of cell suspension into polycarbonate tubes. -

Pre-Incubation (CRITICAL): Add Proglumide Sodium working solutions (50

L) to the cells 10 minutes prior to adding the agonist. This allows the antagonist to equilibrate with the receptors. -

Stimulation: Add CCK-8 (50

L) to achieve a final concentration of 100 pM.-

Control 1 (Basal): Buffer only (No CCK, No Prog).

-

Control 2 (Max): 100 pM CCK only (No Prog).

-

-

Incubation: Incubate for 30 minutes at 37°C in a shaking water bath (60 cycles/min).

-

Termination:

-

Centrifuge tubes at 1000 x g for 30 seconds.

-

Collect supernatant (Released Amylase).

-

Lyse the cell pellet with 1 mL distilled water or detergent buffer (Total Amylase).

-

-

Quantification: Measure amylase activity in both supernatant and pellet using your chosen detection method.

Figure 2: Experimental Workflow

Caption: Step-by-step workflow emphasizing the pre-incubation of Proglumide prior to agonist stimulation.

Data Analysis & Expected Results

5.1 Calculation Amylase release is expressed as a percentage of total cellular amylase to normalize for variations in cell number per tube.

5.2 Calculating Inhibition Normalize the data where "Basal" is 0% and "CCK alone" is 100% response.

5.3 Expected Data Table

Hypothetical data based on literature values (

| Proglumide Conc.[1][2][3][4][5][6] (mM) | % Amylase Release (Raw) | % Inhibition (Normalized) | Interpretation |

| 0 (Basal) | 3.0% | - | Background leakage |

| 0 (CCK Only) | 15.0% | 0% | Max stimulation (100 pM CCK) |

| 0.1 mM | 14.5% | ~4% | Minimal effect |

| 0.3 mM | 12.5% | ~20% | Onset of inhibition |

| 1.0 mM | 9.0% | ~50% | Approximate |

| 3.0 mM | 5.5% | ~80% | Significant blockade |

| 10.0 mM | 3.5% | ~96% | Near complete blockade |

Troubleshooting & Self-Validation

-

High Basal Release (>5-7%): Indicates cell damage during isolation. Proglumide cannot inhibit leakage caused by membrane damage. Action: Discard cells; reduce collagenase digestion time.

-

No Inhibition Observed:

-

Precipitation: While Proglumide Na is soluble, interactions with high calcium in some buffers can occur at >20 mM. Action: Keep stock at 100 mM in water/buffer and dilute rapidly.

References

-

Hahne, W.F., et al. (1981). "Proglumide and benzotript: members of a different class of cholecystokinin receptor antagonists." Proceedings of the National Academy of Sciences, 78(10), 6304-6308.

-

Gardner, J.D., & Jensen, R.T. (1984). "Cholesystokinin receptor antagonists." American Journal of Physiology-Gastrointestinal and Liver Physiology, 246(5), G471-G476.

-

Iwamoto, Y., et al. (1987). "In vitro and in vivo effect of proglumide on cholecystokinin-stimulated amylase release in mouse pancreatic acini." Gastroenterologia Japonica, 22(2), 222-228.

-

Tocris Bioscience. "Proglumide sodium salt: Technical Data Sheet."

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro and in vivo effect of proglumide on cholecystokinin-stimulated amylase release in mouse pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural features of various proglumide-related cholecystokinin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ROLE OF A CCK RECEPTOR ANTAGONIST PROGLUMIDE IN MANAGEMENT OF CHRONIC PANCREATITIS - PHASE 1 STUDY - Digestive Disease Week [ddw.digitellinc.com]

- 6. Effects of proglumide on pancreatic acinar cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ptglab.com [ptglab.com]

- 8. seniorchem.com [seniorchem.com]